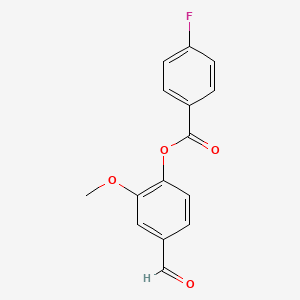

![molecular formula C15H12Cl2N2OS2 B3011479 2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide CAS No. 476627-58-4](/img/structure/B3011479.png)

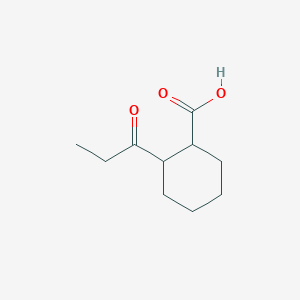

2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide is a polyfunctionally substituted heterocyclic compound that is derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This compound is of interest due to its potential biological activities, which may include antitumor properties as suggested by related compounds in the same family of heterocyclic derivatives .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically begins with the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to produce 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. This key precursor can then undergo various chemical reactions to form a diverse array of heterocyclic derivatives, including those with thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. The synthetic pathways involve regioselective attacks and cyclization, with the possibility of dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions contributing to the diversity of the synthesized products .

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of multiple reactive sites that allow for the synthesis of a wide variety of heterocyclic derivatives. The core structure includes a tetrahydrobenzo[b]thiophene moiety, which is a bicyclic system composed of a benzene ring fused to a thiophene ring. The presence of cyano groups and chloro substituents further increases the reactivity and complexity of the molecule. The exact structure of the compound would be confirmed through spectroscopic methods such as IR, 1H NMR, and MS, along with elemental analysis .

Chemical Reactions Analysis

The chemical reactivity of the compound is influenced by its functional groups and the presence of multiple reactive sites. The cyanoacetamido moiety in the key precursor is particularly reactive, allowing for the formation of various heterocyclic derivatives through different reaction pathways. The compound's reactivity is also influenced by the presence of the dichloro and carboxamide groups, which can participate in further chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-3-carboxamide are not detailed in the provided papers, related compounds in this class typically exhibit properties that are conducive to biological activity. These properties may include solubility in various solvents, stability under physiological conditions, and the ability to cross biological membranes. The antitumor activities of such compounds are often evaluated in vitro using human cancer cell lines, and their pharmacological profiles are assessed through various assays .

Applications De Recherche Scientifique

Heterocyclic Synthesis

Research has explored the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards a variety of nitrogen nucleophiles, leading to the creation of derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004). This research is instrumental in understanding the chemical behavior and potential applications of the compound in synthesizing diverse heterocyclic compounds.

Antimicrobial Evaluation

A study on the synthesis, characterization, and antimicrobial evaluation of thiophene-2-carboxamides derivatives demonstrated their potential as antimicrobial agents. The synthesized compounds were tested against various microorganisms, indicating their relevance in the development of new antimicrobial agents (Talupur et al., 2021).

Synthesis of Derivatives

Another area of research involves the novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from the compound. This research highlights the potential of these derivatives in antitumor activities, with a focus on their synthesis and biological evaluation against various cancer cell lines (Shams et al., 2010).

Photochromic Properties

The compound has also been investigated for its role in synthesizing derivatives with thermally irreversible and fatigue-resistant photochromic properties. Such derivatives have potential applications in materials science, particularly in developing new photochromic materials (Uchida et al., 1990).

Biological Activities

Research on thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide has shown significant biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety activities. This highlights the therapeutic potential of these derivatives (Amr et al., 2010).

Propriétés

IUPAC Name |

2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2OS2/c1-7-2-3-8-10(6-18)15(21-11(8)4-7)19-14(20)9-5-12(16)22-13(9)17/h5,7H,2-4H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTWOJFQHFGUGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(SC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)thiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

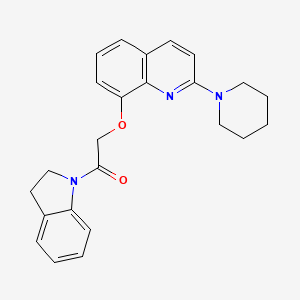

![N-(1-(Dimethylamino)propan-2-yl)-2-(pyridin-4-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B3011404.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B3011405.png)

![(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B3011407.png)

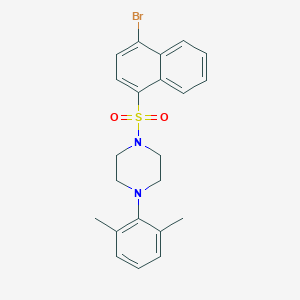

![N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B3011408.png)

![4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B3011409.png)

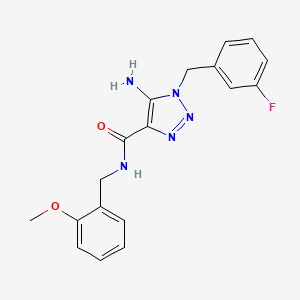

![5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011416.png)